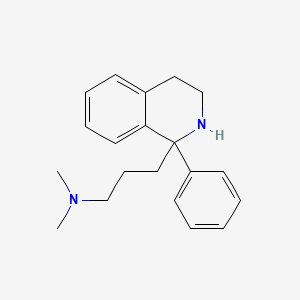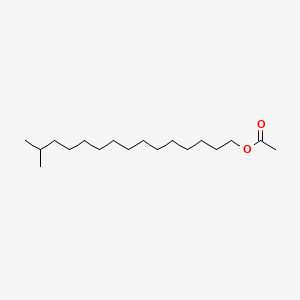
1,1,6,6-Tetraphenylhexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,6,6-Tetraphenylhexane is an organic compound with the molecular formula C30H30. It is characterized by the presence of four phenyl groups attached to a hexane backbone. This compound is known for its unique structural properties and has been studied for various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,6,6-Tetraphenylhexane can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with sodium in the presence of a solvent such as toluene. The reaction proceeds through a Wurtz coupling mechanism, resulting in the formation of the tetraphenyl-substituted hexane.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves large-scale Wurtz coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,6,6-Tetraphenylhexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The phenyl groups in this compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
1,1,6,6-Tetraphenylhexane has been explored for various scientific research applications, including:
Chemistry: Used as a model compound in studies of organic synthesis and reaction mechanisms.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Studied for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,1,6,6-Tetraphenylhexane involves its interaction with specific molecular targets. The phenyl groups in the compound can engage in π-π interactions with aromatic residues in proteins or other biomolecules. These interactions can influence the structure and function of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1,1,6,6-Tetraphenylhexa-2,4-diyne-1,6-diol: Known for its inclusion complexes and host-guest chemistry applications.
Tetraphenylethene: Studied for its aggregation-induced emission properties and applications in luminescent materials.
Uniqueness: 1,1,6,6-Tetraphenylhexane is unique due to its specific structural arrangement of phenyl groups on a hexane backbone. This configuration imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
2819-41-2 |
|---|---|
Formule moléculaire |
C30H30 |
Poids moléculaire |
390.6 g/mol |
Nom IUPAC |
1,6,6-triphenylhexylbenzene |
InChI |
InChI=1S/C30H30/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-12,15-22,29-30H,13-14,23-24H2 |
Clé InChI |
WUHPEKSUKIJIJF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CCCCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxodecyl)amino]ethyl]-, disodium salt](/img/structure/B13781154.png)






![2-Amino-2-(4-{[2-(methyloxy)ethyl]oxy}phenyl)acetamide](/img/structure/B13781176.png)


